4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring. This compound is a white crystalline solid, soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its unique structure and reactivity make it valuable in various fields, including organic synthesis and drug discovery .
Mechanism of Action
- Primary Targets : While specific targets for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are not explicitly mentioned in the available literature, it serves as a scaffold for developing potent kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways, including those involved in cancer progression and inflammatory disorders .
- Chemical Reactivity : this compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
- Binding Affinities : Molecular docking studies have shown promising binding affinities of certain derivatives against Bcl2 anti-apoptotic protein . These interactions may influence cell survival and apoptosis.
- Down-Regulation : Conversely, genes like Bcl2, Il-8, and CDK4 are down-regulated in treated cells . These changes can impact cell fate and proliferation.
- Absorption : The compound’s solubility in DMSO, ethyl acetate, and methanol suggests good absorption potential .
- Cellular Effects : The action of this compound can lead to cell cycle arrest, apoptotic death, and altered protein expression (e.g., Caspase 8, BAX, Bcl2) in specific cancer cell lines .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Cellular Effects
Derivatives of this compound have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .
Molecular Mechanism
This compound serves as a scaffold for developing potent kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Metabolic Pathways
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Transport and Distribution
It is known that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring. This intermediate undergoes chlorination with phosphorus oxychloride to form a dichloro pyrimidine ring, which is then oxidized to introduce an aldehyde group. The final step involves an SNAr/cyclization reaction with ammonia water, yielding the target compound .
Industrial Production Methods: Industrial production methods focus on optimizing yield and minimizing waste. One patented method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and elimination reactions to produce this compound with high selectivity and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound participates in nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, these reactions are valuable for synthesizing complex organic compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often used as intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed in scientific research due to its versatility:
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structure and reactivity. Similar compounds include:
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: Another JAK inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: Used for treating moderate to severe rheumatoid arthritis.
These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their specific substitutions and therapeutic applications, highlighting the versatility and potential of this compound in drug discovery .
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCCCTWWAUJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190280 | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-69-1 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3680-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3680-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VV5MK5RX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine a useful starting material in organic synthesis?
A1: Its structure, resembling a purine base, allows for modifications at various positions. The chlorine atom at position 4 is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of diverse substituents. [, , , ] This versatility makes it valuable for creating libraries of compounds with potential biological activity. [, , , ]
Q2: Can you give specific examples of how this compound is used to synthesize biologically relevant molecules?
A2: Absolutely. It serves as a key intermediate in the synthesis of: * Cadeguomycin and its analogs: These are nucleoside antibiotics with antiviral and antitumor properties. The synthesis involves glycosylation of this compound with various sugar moieties. []* Tofacitinib citrate: This drug, used to treat rheumatoid arthritis, is synthesized from this compound through a multi-step process involving amination and cyclization reactions. []* 7-Deazapurine nucleosides: These compounds, including 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides, have potential antiviral activity. Their synthesis involves glycosylation of halogenated this compound derivatives. []
Q3: How does the structure of this compound influence its reactivity?
A3: The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the C-4 position highly reactive towards nucleophiles. [] This allows for the introduction of various substituents, such as amines, alkoxides, and thiols, which can significantly alter the compound's properties. [, ]
Q4: What role does phase-transfer catalysis (PTC) play in reactions involving this compound?
A4: PTC proves beneficial in nucleophilic substitution reactions involving this compound. [, , ] This technique enhances the solubility of the nucleophile and facilitates its interaction with the organic phase containing this compound. [] This results in improved reaction rates and yields, particularly in glycosylation reactions for synthesizing nucleosides. []
Q5: Have there been studies on the regioselectivity of reactions involving this compound?
A5: Yes, research indicates that N-alkylation can occur at different nitrogen atoms within the pyrrolopyrimidine ring system. For example, methylation of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can lead to the formation of 1-methyl, 3-methyl, and 7-methyl isomers. [] Understanding and controlling this regioselectivity is crucial for synthesizing specific isomers with desired biological activities. []
Q6: What are the potential applications of introducing different substituents at the C-4 position of this compound?
A6: Introducing different substituents at C-4 allows for fine-tuning the compound's properties, potentially leading to:
- Modulation of biological activity: Different substituents can influence a molecule's interactions with biological targets, affecting its potency and selectivity. []
- Improved solubility and bioavailability: Introducing polar or ionizable groups can enhance the compound's solubility in aqueous media, impacting its absorption and distribution in biological systems. []
Q7: Are there alternative synthetic routes to obtain this compound or its derivatives?
A7: Yes, researchers have explored alternative methods to optimize its synthesis. For instance, * An efficient route starting from diethyl malonate was developed, achieving a total yield of 45.8% for this compound. []* Directed lithiation of protected 4-chloropyrrolopyrimidine was investigated for the introduction of aldehyde and ketone substituents at the C-6 position, further expanding the possibilities for structural diversification. []
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